(S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-1-(4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLBCUWOAFIYOW-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703462 | |
| Record name | (1S)-1-(4-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574744-39-1 | |
| Record name | (1S)-1-(4-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of S 1 4 Methoxyphenyl Ethylamine Hcl
Classical Resolution Strategies for Racemic Precursors
Classical resolution is a foundational technique in stereochemistry for separating racemic mixtures into their individual enantiomers. wikipedia.org This approach involves converting the enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated. wikipedia.orgthieme-connect.de
The most common method for resolving racemic amines involves their reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. wikipedia.orgthieme-connect.de These salts possess different solubilities, allowing for their separation by fractional crystallization. thieme-connect.de The less soluble diastereomeric salt is preferentially crystallized from the solution, isolated, and then the chiral acid is removed to yield the desired enantiomerically enriched amine. wikipedia.org
Several chiral acids have been employed for the resolution of racemic 1-(4-methoxyphenyl)ethylamine. The selection of the appropriate resolving agent and solvent system is critical for achieving high efficiency. onyxipca.com For instance, derivatives of tartaric acid are commonly used resolving agents. wikipedia.orggoogle.com One documented process involves the resolution of (±)-1-(4-methoxyphenyl)ethylamine using (S)-2-(2-Naphthyl)glycolic acid, which initially yields the (S)-enantiomer with an optical purity of 87%. google.comgoogle.com Similarly, optically active tartaric acid has been used, though it often results in low optical purity that necessitates multiple recrystallization steps. google.com
| Chiral Resolving Agent | Solvent | Initial Optical Purity of (S)-Amine | Reference |
|---|---|---|---|
| (S)-2-(2-Naphthyl)glycolic acid | Not Specified | 87% | google.comgoogle.com |
| Optically Active Tartaric Acid | Not Specified | Low; requires multiple recrystallizations | google.com |
| (S)-Mandelic Acid | Methanol | >99% (for 1-(4-methoxyphenyl)amine) | thieme-connect.de |
The success of diastereomeric salt resolution hinges on the optimization of the crystallization process. strath.ac.uk Key parameters that influence the yield and enantiomeric excess of the product include the choice of solvent, temperature profile during crystallization, and the rate of cooling. unchainedlabs.com The goal is to maximize the solubility difference between the two diastereomeric salts. unchainedlabs.com
Enzymatic Resolution Approaches
Enzymatic methods offer a highly selective alternative to classical resolution. These biocatalytic processes can operate under mild conditions and often exhibit excellent enantioselectivity. google.com
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other. nih.gov Lipases are a class of enzymes widely used for the kinetic resolution of racemic amines through enantioselective acylation. google.comnih.gov In this process, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The resulting acylated amine (amide) can then be easily separated from the unreacted amine.
Lipases such as those from Candida antarctica B (CAL-B or its immobilized form, Novozym 435) and Pseudomonas species have proven effective. nih.govresearchgate.netnih.gov The choice of the acyl donor, such as an ester or an anhydride, and the solvent are crucial for the reaction's efficiency and selectivity. researchgate.netnih.gov A biotransformation process for synthesizing (S)-(-)-1-(4-methoxyphenyl)ethylamine has been reported using a Lipase B enzyme-catalyzed resolution, which achieved an optical purity of 78%. google.comgoogle.com While this demonstrates the feasibility of the enzymatic approach, the optical purity was not as high as that achieved through other methods, suggesting a need for further optimization for industrial applications. google.comgoogle.com
| Enzyme | Acyl Donor | Key Findings | Reference |
|---|---|---|---|
| Lipase B | Not Specified | Achieved 78% optical purity for (S)-(-)-1-(4-methoxyphenyl)ethylamine. | google.comgoogle.com |
| Candida antarctica B Lipase (CAL-B) | Ethyl methoxyacetate | Efficient catalyst for enantioselective acetylation of structurally related phenylethylamines. | researchgate.net |
| Novozym 435 (Immobilized CAL-B) | Vinyl acetate | High enantioselectivity observed in the resolution of various cycloalkanols. | nih.gov |
| Pseudomonas cepacia Lipase | Vinyl acetate | Effective in resolving 2-substituted cycloalkanols. | nih.gov |
Biotransformation utilizes biological systems, such as whole microbial cells or isolated enzymes, to perform chemical transformations on organic compounds. google.com These methods are part of the broader field of biocatalysis and are valued for their high selectivity and environmentally friendly reaction conditions. For the synthesis of chiral amines, biotransformation can involve processes like the asymmetric reduction of ketones or the resolution of racemic amines. elsevierpure.com For example, baker's yeast is a commonly used whole-cell biocatalyst for the asymmetric reduction of ketones to chiral alcohols, a principle that can be extended to the synthesis of chiral amines through reductive amination pathways. elsevierpure.com
Asymmetric Synthetic Pathways to Enantiopure (S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl
Asymmetric synthesis aims to directly create a specific enantiomer, thereby avoiding the inherent 50% theoretical yield limit of classical resolution. yale.edu These methods often involve the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. cardiff.ac.uk
Several asymmetric routes to (S)-(-)-1-(4-methoxyphenyl)ethylamine have been developed. One such method is the asymmetric hydroboration followed by amination of 1-methoxy-4-vinyl-benzene. google.comgoogle.com This reaction, when catalyzed by a rhodium complex of a chiral ligand such as (S)-quinap, can produce the target amine with high optical purity (98%). google.comgoogle.com However, the high cost of the rhodium catalyst can be a drawback for large-scale production. google.comgoogle.com
Another approach involves the use of a chiral auxiliary. For example, a multi-step synthesis starting from 4-methoxyphenylacetic acid has been described. google.com In this pathway, the acid is reacted with the lithium salt of a chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, to form an intermediate. Subsequent alkylation and transformation steps ultimately yield (S)-(-)-1-(4-methoxyphenyl)ethylamine. google.com While effective, this route involves multiple synthetic steps.
| Asymmetric Method | Key Reagents/Catalysts | Reported Optical Purity | Reference |
|---|---|---|---|
| Asymmetric Hydroboration-Amination | 1-methoxy-4-vinyl-benzene, Rhodium complex of (S)-quinap, Catecholborane | 98% | google.comgoogle.com |
| Chiral Auxiliary-Mediated Synthesis | 4-methoxyphenylacetic acid, (S)-4-benzyl-2-oxazolidinone | Not explicitly stated, but produces the (S)-enantiomer. | google.com |
Asymmetric Reduction of Prochiral Ketimines and Related Precursors
The most direct route to (S)-(-)-1-(4-methoxyphenyl)ethylamine involves the asymmetric reduction of the corresponding prochiral N-aryl ketimine. The success of this approach hinges on the design of the chiral catalyst, which dictates the stereochemical outcome of the hydride addition to the C=N double bond.
The asymmetric hydrogenation of ketimines is a highly effective method for producing chiral amines with high enantiopurity. Iridium (Ir) and Rhodium (Rh) complexes featuring chiral ligands are among the most successful catalysts for this transformation. These catalysts create a chiral environment around the metal center, which directs the hydrogenation to one face of the imine substrate.
Iridium complexes with monodentate phosphoramidite ligands, such as PipPhos, have demonstrated exceptional performance in the asymmetric hydrogenation of N-aryl acetophenone imines. For substrates with electron-donating substituents on the N-aryl ring, enantioselectivities greater than 99% have been achieved. rug.nl The reaction typically proceeds under mild conditions, often using balloon pressure of hydrogen gas at room temperature. researchgate.net
Another class of effective catalysts includes Iridium complexes with N-heterocyclic carbene (NHC)-phosphine ligands. These have been used to hydrogenate a range of imines derived from acetophenone analogues, achieving high conversions and enantiomeric excesses (ee). researchgate.net
| Catalyst System | Substrate Analogue | Solvent | Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ / PipPhos | N-(1-phenylethylidene)aniline | Not specified | Not specified | High | >99 | rug.nl |
| NHC,P-Iridium Complex | N-(1-phenylethylidene)aniline | Isopropanol | H₂ (balloon), rt, 12h | >99 | 85 | researchgate.net |
| NHC,P-Iridium Complex | N-(1-(p-tolyl)ethylidene)aniline | Isopropanol | H₂ (balloon), rt, 12h | >99 | 91 | researchgate.net |
The asymmetric reduction of ketones and imines mediated by chiral oxazaborolidines, widely known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of enantioselective synthesis. This method uses a catalytic amount of a chiral oxazaborolidine, derived from a chiral amino alcohol like proline, in combination with a stoichiometric borane source (e.g., BH₃·THF).
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketimine, typically through the lone pair on the imine nitrogen, positioning the substrate for a highly face-selective intramolecular hydride transfer from the borane. This process regenerates the catalyst for the next cycle. The CBS reduction is renowned for its high enantioselectivity and predictable stereochemical outcome, making it a reliable method for producing chiral alcohols and amines. Reductions of analogous aryl alkyl ketimines using this method consistently achieve high enantiomeric excesses.
Asymmetric hydrosilylation offers a mild alternative to catalytic hydrogenation for the reduction of ketimines. This reaction involves the addition of a silicon hydride (silane) across the C=N bond, followed by hydrolysis to yield the amine. The reaction is catalyzed by various transition metal complexes containing chiral ligands.
Titanium-based catalysts, such as the one derived from ethylenebis(η⁵-tetrahydroindenyl)titanium difluoride ((EBTHI)TiF₂), have been successfully employed for the asymmetric reduction of N-aryl imines. nih.gov Using polymethylhydrosiloxane (PMHS) as the inexpensive and stable hydride source, these reactions can produce chiral amines with enantiomeric excesses often exceeding 90%. nih.gov The active catalytic species is a chiral titanium hydride, which transfers the hydride to the imine in an enantioselective manner.
| Pre-catalyst | Hydride Source | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (EBTHI)TiF₂ | PMHS | N-(Cyclohexyl(phenyl)methylidene)aniline | 81 | 94 | nih.gov |
Multi-Step Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or hydroxy acids, as starting materials. This approach incorporates a pre-existing stereocenter into the synthetic sequence, which can be carried through to the final product.
One documented strategy for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine employs an Evans chiral auxiliary. The synthesis begins with 4-methoxyphenylacetic acid, which is coupled to the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. google.com The resulting N-acyloxazolidinone is then diastereoselectively alkylated with methyl iodide to install the methyl group at the α-position. The stereochemistry of the bulky benzyl group on the auxiliary directs the incoming electrophile to the opposite face of the enolate, thereby creating the desired (S)-stereocenter. Subsequent cleavage of the chiral auxiliary yields the target amine. google.com This method provides excellent stereocontrol, although it involves multiple steps and the use of stoichiometric amounts of the chiral auxiliary.
S 1 4 Methoxyphenyl Ethylamine Hcl As a Chiral Auxiliary in Asymmetric Synthesis
Applications in Asymmetric Carbon-Heteroatom Bond Formation
(S)-(-)-1-(4-Methoxyphenyl)ethylamine serves as an effective chiral auxiliary in the stereocontrolled formation of carbon-heteroatom bonds, a critical transformation in the synthesis of biologically active molecules. Its primary role is to form a temporary covalent bond with a substrate, creating a chiral intermediate that directs the approach of a reagent to one face of the molecule, thereby establishing a new stereocenter. After the desired transformation, the auxiliary can be cleaved, often under mild conditions, to yield the enantiomerically enriched product.
A significant application lies in the synthesis of chiral amines and their derivatives. The auxiliary can be condensed with a ketone or an aldehyde to form a chiral imine. Subsequent nucleophilic addition to this imine, or its reduction, proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance imposed by the auxiliary's α-methylbenzyl group, which shields one face of the C=N double bond.
Furthermore, this auxiliary has been instrumental in the asymmetric synthesis of α-aminophosphonic acids and their derivatives. These compounds are important as peptide mimics and enzyme inhibitors. In one approach, a reaction between a hemiacetal, the chiral amine auxiliary, and a phosphite (B83602) source can lead to the formation of α-aminophosphonates with good stereocontrol nih.gov. The auxiliary induces asymmetry in the addition of the phosphorus nucleophile to the imine intermediate formed in situ nih.gov.
The table below summarizes representative applications of (S)-(-)-1-(4-Methoxyphenyl)ethylamine and its close analogs in C-N bond formation.
| Reaction Type | Substrate | Reagent(s) | Product Type | Diastereoselectivity (d.r.) | Reference |
| Reductive Amination | Ketone/Aldehyde | (S)-(-)-1-(4-Methoxyphenyl)ethylamine, Reducing Agent (e.g., H₂, Pd/C) | Chiral Amine | High | google.comgoogle.com |
| Nucleophilic Addition | Chiral imine derived from a glyoxylate | Organometallic reagent | α-Amino Acid derivative | >95:5 | nih.gov |
| Strecker-type Reaction | Chiral imine | Trimethylsilyl cyanide | α-Aminonitrile | Good to Excellent | N/A |
| Phosphite Addition | Hemiacetal, (S)-1-phenylethylamine | Trialkyl phosphite | α-Aminophosphonate | High | nih.gov |
This table includes data for the title compound and closely related chiral amines to illustrate the scope of the methodology.
Role in the Synthesis of Complex Chiral Building Blocks
The utility of (S)-(-)-1-(4-Methoxyphenyl)ethylamine extends beyond simple asymmetric reactions to the construction of complex chiral molecules that serve as key intermediates in medicinal chemistry and natural product synthesis.
Precursors to Pharmaceutical and Agrochemical Intermediates (Methodological Aspects)
(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a versatile chiral compound utilized as a chiral auxiliary, resolving agent, and catalyst in the synthesis of important pharmaceutical and agrochemical agents. google.comgoogle.com Its application is crucial for establishing the correct stereochemistry in active pharmaceutical ingredients (APIs), which is often directly linked to their efficacy and safety.
Methodologically, the synthesis of these intermediates often involves the formation of a chiral imine by condensing the auxiliary with a prochiral ketone. This imine then undergoes a diastereoselective reduction. The resulting diastereomeric amines can be separated, and the auxiliary is subsequently removed by hydrogenolysis or oxidation to furnish the desired optically pure primary amine. guidechem.com The p-methoxy group on the phenyl ring facilitates this cleavage, particularly through oxidative methods, offering an advantage over non-substituted phenylethylamines. guidechem.com
This chiral auxiliary plays a role in the synthesis of precursors for several notable drugs, including:
(-)-(R)-Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.
Elarofiban: An antiplatelet agent.
Docetaxel: An anticancer chemotherapy drug. google.comgoogle.com
GSK812397: A CXCR4 antagonist. google.comgoogle.com
The following table outlines the methodological role of the auxiliary in preparing key chiral amine intermediates.
| Target Intermediate Class | Prochiral Substrate | Key Transformation | Resulting Chiral Amine | Application | Reference |
| β-Amino Acids | Prochiral Ketone | Imine formation followed by diastereoselective reduction | Enantiopure β-Amino Amine | Precursor for Sitagliptin | google.comgoogle.com |
| Arylethylamines | Aryl Methyl Ketone | Reductive amination | Enantiopure Arylethylamine | Building block for various APIs | google.comgoogle.com |
| Chiral Aminosulfones | Keto Sulfone | Diastereoselective reduction of a chiral enamine or imine | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | Intermediate for Apremilast | google.com |
Utility in Natural Product Synthesis Approaches
The structural complexity and stereochemical richness of natural products present significant synthetic challenges. Chiral auxiliaries like (S)-(-)-1-(4-Methoxyphenyl)ethylamine provide a reliable method for installing key stereocenters during the early stages of a synthetic sequence.
A notable example of its application is in the total synthesis of solanoeclepin A , a natural product that induces the hatching of potato cyst nematodes. In the synthetic route to this complex molecule, (S)-(-)-1-(4-Methoxyphenyl)ethylamine is used as a precursor to prepare a crucial chiral intermediate. chemicalbook.com The amine is used to introduce a specific stereocenter that is carried through multiple steps of the synthesis, ultimately becoming part of the final intricate framework of the natural product. This highlights the auxiliary's role in setting a foundational stereocenter from which the rest of the molecule's chirality can be built.
S 1 4 Methoxyphenyl Ethylamine Hcl As a Chiral Resolving Agent
Principles of Diastereomeric Salt Resolution for Chiral Separation
The primary method for separating enantiomers from a racemic mixture is known as chiral resolution. wikipedia.org Since enantiomers possess identical physical properties like solubility and melting point, direct separation is exceedingly difficult. libretexts.orglibretexts.org Diastereomeric salt resolution overcomes this challenge by converting the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and can therefore be separated. wikipedia.orglibretexts.org
The process begins by reacting a racemic mixture, such as a racemic carboxylic acid, with a single, pure enantiomer of a chiral base, like (S)-(-)-1-(4-methoxyphenyl)ethylamine. This acid-base reaction forms a mixture of two diastereomeric salts. For example, reacting a racemic acid (containing both R-acid and S-acid) with an S-base results in two diastereomeric salts: (R-acid, S-base) and (S-acid, S-base).
These diastereomeric salts are not mirror images of each other and thus exhibit different solubilities in a given solvent. advanceseng.com This difference allows for their separation through fractional crystallization. nih.gov Typically, the less soluble diastereomer crystallizes out of the solution first, while the more soluble diastereomer remains in the mother liquor. wikipedia.org The crystallized salt can then be isolated by filtration. Finally, a simple chemical reaction, such as treatment with a strong acid or base, is used to break the salt apart, liberating the desired pure enantiomer of the original compound and recovering the chiral resolving agent. wikipedia.orglibretexts.org The selection of an appropriate solvent is crucial, as it can significantly influence the solubility difference between the diastereomeric salts and, consequently, the efficiency of the resolution. onyxipca.comadvanceseng.com
Application in the Resolution of Racemic Amine Mixtures
While (S)-(-)-1-(4-methoxyphenyl)ethylamine is a chiral amine, it is typically used to resolve racemic acids. The resolution of racemic amines follows the same principle but requires a chiral acid as the resolving agent. libretexts.orglibretexts.org Chiral amines are essential for the synthesis of many biologically active compounds and are often used as building blocks or chiral auxiliaries in pharmaceutical manufacturing. whiterose.ac.uk
The resolution of racemic acids, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) known as profens, is a common application for chiral amines like (S)-(-)-1-(4-methoxyphenyl)ethylamine. google.comnih.gov The anti-inflammatory activity of profens, such as ibuprofen (B1674241) and ketoprofen (B1673614), resides almost exclusively in the (S)-enantiomer. google.comresearchgate.net Therefore, separating the (S)-enantiomer from the racemic mixture is of significant therapeutic importance.
The process involves dissolving the racemic profen (a carboxylic acid) and (S)-(-)-1-(4-methoxyphenyl)ethylamine in a suitable solvent. The resulting diastereomeric salts, for example, ((R)-ibuprofen)-(S)-amine) and ((S)-ibuprofen)-(S)-amine), will have different solubilities. Through controlled crystallization, the less soluble salt precipitates and is separated, allowing for the isolation of the desired (S)-ibuprofen after cleavage of the salt. advanceseng.com
Strategies for Enhancing Optical Purity via Resolution and Recrystallization
Achieving high optical purity, or enantiomeric excess (ee), is the ultimate goal of chiral resolution. The initial crystallization of the diastereomeric salt often yields a product that is enriched in one diastereomer but not completely pure. To enhance the optical purity, one or more subsequent recrystallizations are typically performed. libretexts.org
Each recrystallization step further enriches the solid phase with the less-soluble diastereomer. google.comgoogle.com The process is monitored by measuring the optical rotation of the product after each step. The recrystallizations are repeated until there is no further change in the measured optical rotation, which indicates that the salt has reached optical purity. libretexts.org
The choice of solvent and temperature profile are critical parameters that must be optimized to maximize both the yield and the enantiomeric excess of the desired diastereomer. For example, in the resolution of ketoprofen using a chiral base, an initial crystallization might yield the desired (S)-ketoprofen salt with an enantiomeric purity of 86%. A single recrystallization from a different solvent mixture can increase this purity to 97%. google.comgoogle.com
Table 1: Example of Optical Purity Enhancement in Ketoprofen Resolution This table illustrates a typical process of enhancing optical purity through recrystallization, as described in the resolution of ketoprofen with a chiral base. Similar principles apply when using (S)-(-)-1-(4-methoxyphenyl)ethylamine HCl to resolve racemic acids.
| Step | Procedure | Solvent System | Yield (%) | Enantiomeric Purity (%) |
|---|---|---|---|---|
| 1 | Initial Crystallization | Methanol | 44 | 86 (S) |
| 2 | Recrystallization | Ethyl Acetate/Methanol (10:1) | 31 | 97 (S) |
Data derived from a representative resolution process for ketoprofen. google.comgoogle.com
Recycling and Racemization of Unwanted Enantiomers in Resolution Processes
A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%, with the other 50% being the unwanted enantiomer that is often discarded. wikipedia.org To create a more efficient and economical process, strategies have been developed to recycle the unwanted enantiomer. This is often achieved through a "Resolution-Racemization-Recycle" (RRR) process. whiterose.ac.ukwikipedia.org
In this approach, after the desired enantiomer has been separated, the unwanted enantiomer is recovered from the mother liquor. This unwanted enantiomer is then subjected to a chemical process called racemization, which converts it back into the original 50:50 racemic mixture. researchgate.netresearchgate.net This newly formed racemate can then be fed back into the beginning of the resolution process, allowing for the potential to convert nearly 100% of the starting material into the desired pure enantiomer over multiple cycles. whiterose.ac.uk
Derivatization and Transformations of S 1 4 Methoxyphenyl Ethylamine Hcl for Advanced Synthetic Applications
Formation of Chiral Ligands for Asymmetric Catalysis
The primary amine group of (S)-(-)-1-(4-methoxyphenyl)ethylamine is a key functional handle for its incorporation into more complex molecular architectures, particularly chiral ligands for asymmetric catalysis. These ligands play a pivotal role in transferring stereochemical information from the catalyst to the substrate, enabling the synthesis of enantiomerically pure compounds.
A common strategy for ligand synthesis involves the condensation of the primary amine with a carbonyl compound to form a chiral Schiff base (or imine). This reaction is straightforward and typically proceeds under mild conditions. For instance, the reaction of a chiral amine, such as an analogue of (S)-(-)-1-(4-methoxyphenyl)ethylamine, with an aldehyde like 4-methoxyanisaldehyde can be conducted solvent-free at room temperature to produce the corresponding chiral Schiff base ligand in high yield. nih.gov These Schiff base ligands, particularly when complexed with transition metals like palladium(II), create a defined chiral environment around the metal center, which is essential for inducing enantioselectivity in catalytic reactions. nih.gov
Beyond simple Schiff bases, the amine is a foundational element for constructing more elaborate and privileged ligand classes, such as chiral diphosphines. nih.gov While complex multi-step syntheses are often required, the amine's stereocenter is fundamental to the ligand's ultimate structure and performance. Chiral diphosphine ligands are renowned for their effectiveness in a wide array of asymmetric transformations, including hydrogenations and hydrosilylations. nih.gov The rigid backbone and specific bite angles of these ligands, derived from chiral precursors, are crucial for achieving high levels of activity and enantioselectivity. nih.gov The versatility of (S)-(-)-1-(4-methoxyphenyl)ethylamine as a chiral building block makes it a valuable precursor for developing such customized ligands tailored for specific asymmetric catalytic processes. google.com
Synthesis of Chiral N-Substituted Derivatives for Specific Reactivity
The nucleophilic nature of the amine group in (S)-(-)-1-(4-methoxyphenyl)ethylamine allows for a wide range of N-substitution reactions, leading to derivatives with tailored reactivity and properties. These transformations are crucial for applications ranging from the synthesis of new chiral auxiliaries to the development of biologically active molecules.
One key transformation is the synthesis of N-substituted secondary amines. For example, (S)-1-phenyl-N-((S)-1-(4-methoxyphenyl)ethyl)ethanamine can be prepared through a one-pot reductive amination reaction. google.com This process involves the initial condensation of a ketone with the chiral amine in the presence of a catalyst, such as a sterically hindered borane, to form an intermediate imine. google.com Subsequent reduction of the imine, without isolation, using a reducing agent like trichlorosilane, yields the chiral secondary amine. google.com This method provides good yields and high diastereoselectivity. google.com
Another important class of derivatives is N-acyl compounds, such as amides and sulfonamides. The reaction of 2-(4-methoxyphenyl)ethan-1-amine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-chloroacetamide intermediate. mdpi.com This intermediate can then be further reacted with various substituted benzoic acids to produce a library of amide derivatives. mdpi.com Similarly, the amine can be reacted with sulfonyl chlorides, such as 4-chlorobenzenesulfonyl chloride, under basic conditions to form N-substituted sulfonamides, which are a class of compounds known for their biological activities. researchgate.net
The table below summarizes various N-substituted derivatives synthesized from (S)-(-)-1-(4-methoxyphenyl)ethylamine or its close analogues, highlighting the versatility of its amine group.
| Starting Material | Reagent(s) | Product Type | Significance |
| (S)-α-phenethylamine & p-methylacetophenone | 1. Tris(pentafluorophenyl)borane 2. Trichlorosilane | Chiral Secondary Amine | One-pot synthesis with high diastereoselectivity. google.com |
| 2-(4-methoxyphenyl)ethan-1-amine | 1. Chloroacetyl chloride/Triethylamine 2. Substituted benzoic acid/KI | N-Aryl Amide | Synthesis of tyrosinase inhibitors. mdpi.com |
| Substituted Aniline | 4-Chlorobenzenesulfonyl chloride / Na₂CO₃ | N-Aryl Sulfonamide | Synthesis of potent antibacterial derivatives. researchgate.net |
| (S)-(−)-1-(4-bromophenyl)ethylamine & 4-methoxyanisaldehyde | None (solvent-free) | Chiral Schiff Base | Forms ligands for transition metal catalysis. nih.gov |
Covalent Attachment to Polymeric Supports for Heterogeneous Chiral Catalysis
Immobilizing chiral catalysts on solid supports combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and reusability of the catalyst). The covalent attachment of (S)-(-)-1-(4-methoxyphenyl)ethylamine or its derivatives to polymeric supports is a key strategy for creating such recyclable chiral catalysts.
Several modern techniques can be employed for this covalent immobilization. One innovative, reagent-free approach involves treating a polymer surface with an atmospheric pressure plasma jet. researchgate.net This process generates reactive oxygen species on the substrate, which can then covalently bond with molecules like gelatin methacryloyl (GelMA). researchgate.net A chiral amine, appropriately functionalized, could be attached using a similar principle, creating a robustly bonded heterogeneous catalyst.
Another powerful method is "click chemistry," which relies on highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition. nih.gov To utilize this, the chiral amine must first be derivatized to introduce either an azide (B81097) or an alkyne group. For example, a molecule can be functionalized with an alkyne group using propargyl bromide. nih.gov Concurrently, a polymer support is synthesized or modified to contain the complementary functional group (e.g., an azide). The alkyne-functionalized chiral molecule can then be "clicked" onto the azide-functionalized polymer, resulting in a stable, covalent linkage. nih.gov
A third strategy involves the use of porous crystalline materials like covalent organic frameworks (COFs). berkeley.edu In some cases, polymer chains can be threaded through the pores of woven COF nanocrystals, creating strong polymer-COF junctions. berkeley.edu A chiral catalyst derived from (S)-(-)-1-(4-methoxyphenyl)ethylamine could potentially be incorporated into the polymer backbone or attached as a pendant group, allowing it to be entrapped within the COF structure, thus heterogenizing the catalytic system and enhancing mechanical properties. berkeley.edu These methods represent advanced strategies for translating homogeneous chiral catalysts into practical, reusable systems.
Advanced Methodological Considerations and Future Research Directions
Comparison with Other Prominent Chiral Auxiliaries and Catalysts
(S)-(-)-1-(4-Methoxyphenyl)ethylamine functions as a valuable chiral auxiliary, a class of compounds that temporarily impart chirality to a prochiral substrate, directing the stereochemical outcome of a reaction. numberanalytics.com Its performance is often benchmarked against other established chiral auxiliaries and catalytic systems.
A primary advantage of using (S)-(-)-1-(4-methoxyphenyl)ethylamine is its role in the diastereoselective synthesis of other chiral amines via the reduction of N-chiral imines. nih.gov The stereochemical outcome of these reductions can be highly dependent on the conformation of the imine intermediate. researchgate.net Compared to other auxiliaries, the p-methoxyphenyl group offers distinct electronic and steric properties that can influence diastereoselectivity. Furthermore, the amine auxiliary can often be removed under milder oxidative conditions compared to the hydrogenolysis required for standard benzylamines, a feature that enhances its applicability. guidechem.com
Below is a comparative overview of (S)-(-)-1-(4-methoxyphenyl)ethylamine with other notable chiral auxiliaries.
| Feature | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Evans' Oxazolidinones | Oppolzer's Camphor Sultam |
| Reaction Type | Imine alkylation/reduction, conjugate addition | Aldol (B89426) reactions, alkylations, acylations | Alkylations, conjugate additions, Diels-Alder reactions |
| Key Advantage | Direct synthesis of chiral amines; facile oxidative cleavage | High diastereoselectivity, predictable stereochemistry | High crystallinity of derivatives aids purification |
| Cleavage Conditions | Oxidative (e.g., CAN, DDQ), mild | Hydrolytic (acidic or basic), reductive (e.g., LiBH₄) | Hydrolytic (e.g., LiOH/H₂O₂), reductive (e.g., LiAlH₄) |
| Scope | Synthesis of α-substituted chiral primary amines | Synthesis of chiral carboxylic acids, alcohols, aldehydes | Synthesis of chiral carboxylic acids and derivatives |
| Reference | nih.govguidechem.com | numberanalytics.com | numberanalytics.com |
In the realm of asymmetric catalysis, ligands derived from (S)-(-)-1-(4-methoxyphenyl)ethylamine are utilized in transition-metal-catalyzed reactions. These compete with well-established ligand families like BINAP, DuPhos, and phosphino-oxazolines (PHOX). While these established ligands often provide exceptional enantioselectivity across a broad range of transformations, ligands from simpler chiral amines like (S)-(-)-1-(4-methoxyphenyl)ethylamine offer a modular and cost-effective alternative, particularly for specific applications such as asymmetric hydrogenation and transfer hydrogenation. acs.orgnih.gov
Development of Greener and More Sustainable Synthetic Routes
Traditional chemical syntheses of chiral amines frequently involve multi-step procedures, harsh reaction conditions, and the use of stoichiometric, often hazardous, reagents, leading to significant waste generation. openaccessgovernment.org Consequently, there is a strong impetus to develop greener and more sustainable routes to (S)-(-)-1-(4-methoxyphenyl)ethylamine and its derivatives.
Key areas of development include:
Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and environmentally benign approach. nih.gov Transaminases can catalyze the asymmetric amination of 4-methoxyacetophenone to directly yield the (S)-enantiomer with high enantiomeric excess (>99%) and yield. hims-biocat.eu This method operates under mild aqueous conditions and avoids the use of heavy metal catalysts. nih.govhims-biocat.eu Similarly, the asymmetric bioreduction of 4-methoxyacetophenone to the corresponding chiral alcohol, (S)-1-(4-methoxyphenyl)ethanol, using whole-cell biocatalysts like Saccharomyces uvarum, provides a precursor that can be converted to the desired amine. researchgate.net
Asymmetric Hydrogenation: The direct asymmetric hydrogenation of imines or enamines is an atom-economical method for producing chiral amines. acs.orgnih.gov Catalytic systems based on iridium, rhodium, or ruthenium, paired with chiral phosphine (B1218219) ligands, can achieve high enantioselectivity. While some of these catalysts involve precious metals, their high efficiency and the potential for catalyst recycling contribute to a more sustainable process compared to stoichiometric reductions. nih.gov
Reductive Amination: Catalytic reductive amination of 4-methoxyacetophenone is another strategy. This can be performed using greener reducing agents and under conditions that minimize waste. Innovations in this area focus on developing non-precious metal catalysts and using safer, more sustainable hydrogen sources. nih.gov
A patent review reveals several synthetic strategies, some of which employ hazardous reagents like catecholborane or expensive catalysts like rhodium complexes, highlighting the need for the more sustainable alternatives currently under development. google.comgoogle.com
| Synthetic Strategy | Key Features & Reagents | Sustainability Considerations | Reference |
| Biocatalytic Amination | Transaminase enzyme, amine donor (e.g., alanine), aqueous buffer, mild temp. | Highly selective, biodegradable catalyst, minimal waste, safe conditions | nih.govhims-biocat.eu |
| Asymmetric Hydrogenation | H₂, Chiral Rh/Ir/Ru catalyst (e.g., with chiral phosphine ligands) | Atom economical, low waste, but uses precious metals and high-pressure H₂ | acs.orgnih.gov |
| Classical Resolution | Racemic amine, chiral resolving agent (e.g., tartaric acid), multiple recrystallizations | Lower yield (max 50% per cycle), solvent-intensive | google.com |
| Chiral Auxiliary Method | 4-methoxyacetophenone, (S)-α-methylbenzylamine, catalytic reduction | Multi-step, requires stoichiometric chiral auxiliary, generates waste | google.com |
Integration into Multi-Component and Cascade Reactions
The efficiency of organic synthesis can be significantly enhanced by designing reactions where multiple bonds are formed in a single operation. (S)-(-)-1-(4-methoxyphenyl)ethylamine and its derivatives are valuable components in such advanced synthetic strategies.
Multi-Component Reactions (MCRs): Chiral primary amines are key starting materials in MCRs like the Ugi and Passerini reactions to generate complex, stereochemically defined peptide and depsipeptide structures. The use of (S)-(-)-1-(4-methoxyphenyl)ethylamine as the amine component allows for the introduction of a chiral center that can direct subsequent stereoselective transformations or be a key feature of the final product.
Cascade Reactions: In cascade, or tandem, reactions, the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot. For instance, a chiral imine formed in situ from (S)-(-)-1-(4-methoxyphenyl)ethylamine and an aldehyde can undergo an intramolecular cyclization, leading to the formation of complex heterocyclic structures with controlled stereochemistry. Biocatalytic cascades have also been developed where an alcohol is first oxidized to a ketone, which is then asymmetrically aminated by a transaminase in a one-pot sequence. hims-biocat.eu Transaminases can be combined with other enzymes in cascades to overcome thermodynamic limitations. nih.gov
Emerging Applications in Stereoselective Synthesis
Beyond its established roles, (S)-(-)-1-(4-methoxyphenyl)ethylamine continues to find new applications in cutting-edge stereoselective synthesis. Chiral amines are crucial structural elements in over 40% of pharmaceuticals. nih.govopenaccessgovernment.orgnih.gov
Organocatalysis: Chiral primary amines and their derivatives can serve as organocatalysts for a variety of transformations, including Michael additions and aldol reactions. The (S)-(-)-1-(4-methoxyphenyl)ethylamine scaffold can be incorporated into more complex catalyst structures, such as bifunctional thiourea (B124793) or squaramide catalysts, to induce high levels of enantioselectivity.
Synthesis of Pharmaceutical Intermediates: The compound is a key resolving agent and building block in the synthesis of various active pharmaceutical ingredients (APIs). google.comgoogle.com Its (R)-enantiomer is a critical intermediate for the asthma medication formoterol, while the (S)-enantiomer is employed in producing α-arylglycines with high enantiomeric excess.
Synthesis of Complex Molecules: Its role as a chiral auxiliary has been pivotal in the synthesis of complex natural products and their analogues. The ability to install a chiral amine center early in a synthetic sequence with high fidelity is a significant advantage. nih.gov A CuH-catalyzed reductive relay hydroamination has been developed for the synthesis of chiral amines with stereocenters remote from the amino group, expanding the toolkit for complex amine synthesis. nih.gov
Challenges and Opportunities in Stereochemical Control with Amine-Based Chiral Inducers
Despite their utility, the use of (S)-(-)-1-(4-methoxyphenyl)ethylamine and other amine-based chiral inducers is not without its challenges. Addressing these challenges presents significant opportunities for future research.
Challenges:
Auxiliary Cleavage: While the p-methoxyphenyl group facilitates oxidative cleavage, this method is not compatible with all functional groups. The development of new, milder, and more chemoselective cleavage protocols is an ongoing area of research. guidechem.com
Stereoinduction Efficiency: Achieving consistently high levels of diastereoselectivity can be substrate-dependent. The subtle interplay of steric and electronic factors between the auxiliary and the substrate can sometimes lead to lower-than-desired selectivity. rijournals.comresearchgate.net
Scope Limitation: The effectiveness of a given chiral amine auxiliary may be limited to a specific class of substrates or reaction types.
Opportunities:
Catalytic Applications: The most significant opportunity lies in shifting from stoichiometric to catalytic use. Designing catalysts that incorporate the chiral amine motif or using the amine itself as an organocatalyst circumvents the need for auxiliary attachment and removal, aligning with the principles of green chemistry. rijournals.com
Development of Novel Auxiliaries: There is an opportunity to design new amine-based auxiliaries with enhanced stereodirecting ability, broader substrate scope, and even easier cleavage protocols.
Integration with Flow Chemistry: Performing reactions with chiral amine auxiliaries or catalysts in continuous flow systems can offer improved control over reaction parameters, potentially enhancing selectivity and facilitating catalyst recycling.
Computational Modeling: The use of computational tools, such as DFT calculations, can provide deeper insights into the transition states of reactions involving chiral amine inducers. researchgate.net This understanding can guide the rational design of more effective auxiliaries and catalysts. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-(-)-1-(4-methoxyphenyl)ethylamine-HCl, and how can reaction yields be optimized?
- Methodology :
- Asymmetric synthesis : Start with 4-methoxyacetophenone and employ reductive amination using a chiral catalyst (e.g., (R)- or (S)-BINAP-Ru complexes) to achieve enantioselectivity. Monitor reaction progress via TLC or HPLC.
- Resolution : Use resolving agents like (−)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid hydrate to separate enantiomers from racemic mixtures .
- Optimization : Adjust stoichiometry of phosphorus pentasulfide in thionation reactions (e.g., 1:1 molar ratio) and control reflux time (2–6 hours) to minimize by-products. Recrystallize products from ethanol for purity .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Compare retention times with racemic standards.
- Polarimetry : Measure optical rotation ([α]D) in methanol. The (S)-enantiomer typically shows a negative rotation, while the (R)-enantiomer is positive .
- NMR with chiral shift reagents : Employ Eu(hfc)₃ to split enantiomeric signals in ¹H NMR spectra .
Q. What are the critical physicochemical properties to consider during formulation for in vitro assays?
- Key Properties :
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity compared to the (R)-enantiomer?
- Methodology :
- Receptor binding assays : Test affinity for serotonin/dopamine receptors using radiolabeled ligands (e.g., ³H-LSD for 5-HT₂). The (S)-enantiomer may show higher selectivity due to spatial compatibility with chiral binding pockets .
- In vivo studies : Compare pharmacokinetics (AUC, Cmax) in rodent models. Stereochemistry affects metabolic pathways; use LC-MS to quantify enantiomer-specific clearance .
Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-analysis : Cross-reference studies using standardized assays (e.g., CEREP panel vs. custom assays). Variability often arises from differences in cell lines (HEK293 vs. CHO) or enantiomeric purity.
- Batch validation : Re-test legacy samples with modern chiral HPLC to confirm purity. Historical data may unknowingly use racemic mixtures .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina with receptor structures (e.g., 5-HT₂A, PDB: 6A93). Focus on hydrogen bonding with the methoxy group and amine moiety.
- MD simulations : Run 100-ns trajectories to assess binding stability. Correlate with experimental IC₅₀ values to validate models .
Data Contradiction Analysis
Q. Why do some studies report low efficacy in neuropharmacological models despite high receptor affinity?
- Resolution Strategies :
- Blood-brain barrier (BBB) penetration : Measure logBB values (brain/plasma ratio) using in situ perfusion. Poor BBB penetration may limit in vivo efficacy despite in vitro potency.
- Metabolite profiling : Identify active metabolites (e.g., demethylated derivatives) via LC-QTOF. Some studies may overlook metabolite contributions .
Comparative Structural Analysis
Q. How does substituting the methoxy group with other substituents (e.g., Cl, CF₃) alter biological activity?
- Methodology :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
